Benzyl isopropenyl ether
Overview
Description
It is a colorless to yellow liquid that is used primarily as a hydroxyl-protecting agent in organic synthesis. The compound is characterized by its ether functional group, which is bonded to a benzyl group and an isopropenyl group.
Mechanism of Action
Target of Action
Benzyl isopropenyl ether is a molecule that contains a reactive functional group . The primary targets of this compound are the molecules it interacts with during its reactions, such as alcohols or their conjugate bases .
Mode of Action
The compound’s mode of action involves the cleavage of the C–O bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Biochemical Pathways
The most common reaction of ethers like this compound is the cleavage of the C–O bond by using strong acids . This reaction affects the biochemical pathways in which the compound is involved, leading to the formation of new products. For example, benzyl ether protective groups are oxidatively removed by ozone under relatively mild conditions, leading to the formation of benzoic ester, benzoic acid, and the corresponding alcohol .
Result of Action
The result of this compound’s action is the formation of new compounds through its reactions. For instance, in the presence of strong acids, it can undergo cleavage to form new products . It has also been shown to be an effective cross-linking agent for the production of polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of strong acids can trigger the cleavage of the C–O bond . Additionally, the compound’s reactivity may be affected by factors such as temperature and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl isopropenyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of benzyl alcohol with isopropenyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion formed from benzyl alcohol attacks the electrophilic carbon of isopropenyl bromide, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of benzyl alcohol.
Substitution: The ether linkage in this compound can be cleaved under acidic conditions using hydroiodic acid (HI) or hydrobromic acid (HBr), resulting in the formation of benzyl halides and isopropenyl alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: HI, HBr
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Substitution: Benzyl iodide, benzyl bromide
Scientific Research Applications
Benzyl isopropenyl ether is widely used in scientific research due to its role as a hydroxyl-protecting agent. This makes it valuable in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry where protecting groups are essential for multi-step synthesis . Additionally, it is used in the development of pharmaceuticals, agrochemicals, and fine chemicals. Its ability to protect hydroxyl groups without interfering with other functional groups makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- Benzyl methyl ether
- Benzyl ethyl ether
- Benzyl propyl ether
Comparison: Benzyl isopropenyl ether is unique due to the presence of the isopropenyl group, which imparts distinct reactivity compared to other benzyl ethers. The isopropenyl group allows for additional synthetic transformations, such as polymerization and cross-linking reactions, which are not possible with simpler alkyl ethers . This makes this compound a valuable reagent in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
prop-1-en-2-yloxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFHFFOAEFKJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340037 | |
Record name | Benzyl isopropenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32783-20-3 | |
Record name | Benzyl isopropenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Benzyl Isopropenyl Ether considered useful in organic synthesis?
A1: this compound serves as a versatile protecting group for compounds with multiple hydroxy groups [, ]. It also acts as an acetone enolate equivalent in various reactions []. This dual functionality makes it a valuable tool for building complex molecules.
Q2: Can you elaborate on the use of this compound in Heck reactions?
A2: Research demonstrates that this compound participates in Palladium-catalyzed Heck reactions with aryl bromides []. Interestingly, while the initial reaction yields a mixture of isomers, subsequent hydrolysis leads to the selective formation of 1-arylpropanones. This two-step process showcases the utility of this compound in generating specific ketone derivatives.
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